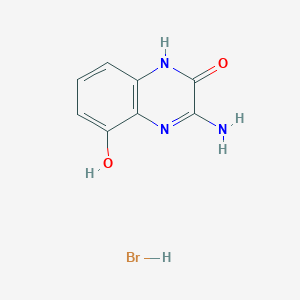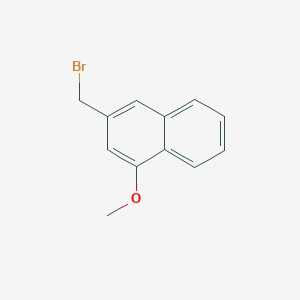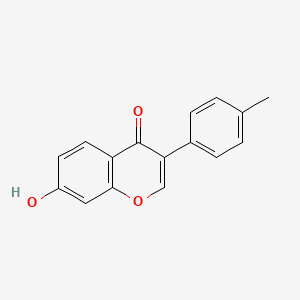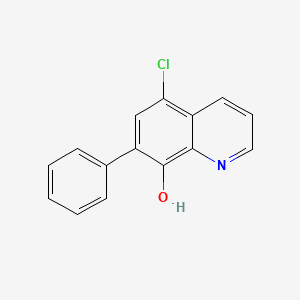
5-Chloro-7-phenylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-phenylquinolin-8-ol is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the 5th position and a phenyl group at the 7th position.
Vorbereitungsmethoden
The synthesis of 5-Chloro-7-phenylquinolin-8-ol can be achieved through various methods. One common approach involves the use of 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid . The reaction conditions typically involve maintaining specific molar ratios of the reactants and controlling the temperature to ensure the desired product is obtained. Industrial production methods may include green and sustainable processes such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
5-Chloro-7-phenylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-phenylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and as a building block for complex organic molecules.
Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-phenylquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with essential cellular processes in pathogens and cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-7-phenylquinolin-8-ol can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and fewer substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Clioquinol: An antifungal and antibacterial agent with a similar structure but different halogen substitutions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
648896-36-0 |
|---|---|
Molekularformel |
C15H10ClNO |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
5-chloro-7-phenylquinolin-8-ol |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-12(10-5-2-1-3-6-10)15(18)14-11(13)7-4-8-17-14/h1-9,18H |
InChI-Schlüssel |
QXYHJAOAXPRWRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


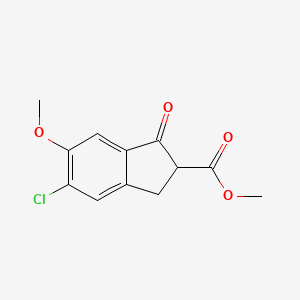
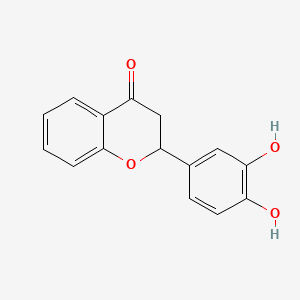
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
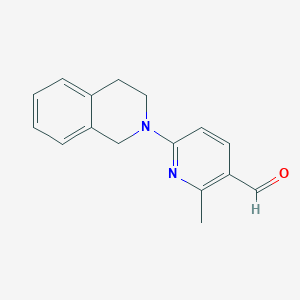
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)
